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Coagulin

Cat. No.: B1577449
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Description

Coagulin is a gel-forming protein derived from the hemolymph of horseshoe crabs and is a key component of the invertebrate innate immune response . This protein is initially produced as a soluble precursor, coagulogen, and is cleaved by a serine protease clotting enzyme into its active form, this compound, through a proteolytic cascade triggered by bacterial endotoxins (LPS) or fungal beta-1,3-glucans . The cleavage exposes hydrophobic regions, leading to the spontaneous self-assembly of this compound monomers into insoluble polymers that form a gel-clot, effectively immobilizing invading pathogens . The primary research application of this compound is in the Limulus Amebocyte Lysate (LAL) test, an FDA-approved assay critical for the pharmaceutical and medical device industries to detect and quantify bacterial endotoxins . This makes this compound an invaluable tool for sterility testing and pyrogen detection. Its unique, ancient mechanism of immune defense also provides a model system for studying the evolution of coagulation and innate immunity pathways. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial

sequence

KYYGNGVTCGKHSCSVDWGKATTCIINNGAMAWATGGHQGTHKC

Origin of Product

United States

Coagulin Arthropod Hemolymph Protein

Biosynthesis and Precursor Processing

Coagulin is derived from its precursor, coagulogen, a soluble protein synthesized within the hemocytes of arthropods wikipedia.orgcreative-biolabs.comdiva-portal.org. Upon encountering specific stimuli, such as bacterial endotoxins (lipopolysaccharides or LPS) or fungal β-1,3-glucans, the hemocytes release their granular contents, including coagulogen and the enzymes necessary for its activation wikipedia.orgresearchgate.netwikipedia.orgcreative-biolabs.compnas.org.

Coagulogen to this compound Conversion Mechanisms

The conversion of coagulogen to this compound is a proteolytic event. In horseshoe crabs, this conversion is catalyzed by a clotting enzyme, which is the final protease in a cascade wikipedia.orgebi.ac.ukcreative-biolabs.comnih.gov. The clotting enzyme cleaves the single polypeptide chain of coagulogen at two specific sites: after Arginine at position 18 (Arg-18) and Arginine at position 46 (Arg-46) wikipedia.orgnih.gov. This limited proteolysis excises an internal peptide fragment, known as peptide C (corresponding to residues Thr-19 to Arg-46), from the coagulogen molecule wikipedia.orgnih.govsci-hub.se. The removal of peptide C is essential for the formation of active this compound and subsequent gelation wikipedia.orgresearchgate.net.

The release of peptide C exposes a hydrophobic region on the newly cleaved molecule, facilitating interaction with other this compound molecules and leading to their aggregation and the formation of a polymeric fiber, which constitutes the gel clot wikipedia.orgresearchgate.netnih.gov. While initial interactions can be noncovalent, further stabilization of the clot can occur through cross-linking. In horseshoe crabs, this cross-linking is mediated by transglutaminase (TGase), which acts on hemocyte cell surface proteins called proxins, rather than directly cross-linking this compound molecules intermolecularly ebi.ac.ukresearchgate.net.

Role of Serine Proteinase Cascade in Activation

The activation of the clotting enzyme that cleaves coagulogen is the culmination of a serine proteinase cascade wikipedia.orgresearchgate.netcreative-biolabs.compnas.orgbio-conferences.org. This cascade is triggered by the presence of pathogen-associated molecular patterns (PAMPs) like LPS and β-1,3-glucans wikipedia.orgresearchgate.netwikipedia.orgpnas.orgbio-conferences.orgtaylorandfrancis.com.

There are two main pathways that initiate the cascade:

LPS-activated pathway: LPS activates zymogen factor C, a serine protease precursor. Activated factor C then activates factor B, another zymogen. Activated factor B, in turn, converts the proclotting enzyme into the active clotting enzyme wikipedia.orgcreative-biolabs.compnas.orgbio-conferences.orgnih.gov.

β-1,3-glucan-activated pathway: β-1,3-glucans activate zymogen factor G. Activated factor G directly converts the proclotting enzyme into the clotting enzyme wikipedia.orgpnas.orgbio-conferences.org.

Both pathways converge at the activation of the proclotting enzyme, leading to the generation of the clotting enzyme responsible for coagulogen cleavage wikipedia.orgpnas.orgbio-conferences.org. This cascade mechanism allows for amplification of the initial signal from a small amount of pathogen-associated molecules, leading to a rapid and robust coagulation response nih.govnih.gov.

Here is a simplified representation of the serine proteinase cascade in horseshoe crabs:

PathwayInitial TriggerKey Zymogen ActivatorIntermediate ZymogenFinal Enzyme PrecursorFinal Active EnzymeSubstrateProduct
LPS-activatedLPSFactor CFactor BProclotting enzymeClotting enzymeCoagulogenThis compound
β-1,3-glucan-activatedβ-1,3-glucanFactor G(None)Proclotting enzymeClotting enzymeCoagulogenThis compound

Molecular Architecture and Structural Elucidation

The molecular structure of this compound, derived from coagulogen, is critical to its function in forming a gel clot. Structural studies, particularly through techniques like X-ray crystallography, have provided significant insights into its organization.

Primary Structure and Peptide Chain Characteristics

Coagulogen, the precursor to this compound, is typically a single polypeptide chain. In the horseshoe crab Limulus polyphemus, coagulogen consists of 175 amino acid residues wikipedia.orgnih.gov. Upon cleavage by the clotting enzyme, coagulogen is processed into three fragments: the A chain, the B chain, and peptide C wikipedia.orgebi.ac.uknih.gov. The A chain corresponds to the N-terminal region (Ala-1 to Arg-18), the B chain corresponds to the C-terminal region (Gly-47 to Phe-175), and peptide C is the excised internal fragment (Thr-19 to Arg-46) nih.gov.

The resulting this compound molecule is composed of the A and B chains wikipedia.orgebi.ac.uknih.gov. The approximate molecular mass of this compound has been reported to be around 3-4 kDa by SDS-PAGE wikipedia.org. However, considering the lengths of the A and B chains (18 and 129 residues, respectively, based on the Limulus sequence), the combined molecular weight would be higher. The full-length coagulogen from Tachypleus tridentatus has a mass of 19.6 kDa researchgate.net.

Three-Dimensional Folding and Domain Analysis (e.g., NGF-like fold)

The three-dimensional structure of coagulogen, and by extension, the this compound molecule (minus peptide C), has been elucidated through crystallographic studies ebi.ac.ukresearchgate.netnih.govrcsb.org. The structure of coagulogen reveals an elongated molecule researchgate.netnih.govrcsb.org. A significant finding is that the C-terminal half of the coagulogen molecule, which corresponds to a portion of the B chain in this compound, exhibits a striking topological similarity to nerve growth factor (NGF) researchgate.netnih.govrcsb.orgembopress.orgresearchgate.net. This structural resemblance indicates that coagulogen, and thus this compound, possesses an NGF-like fold ebi.ac.ukresearchgate.netebi.ac.uk. This discovery was the first evidence of a neurotrophin fold in invertebrates and suggests that this structural motif may be more ancient and widespread than previously thought researchgate.netnih.govrcsb.orgembopress.org. The A-B fold of this compound is described as wrapping around the helical peptide C in the precursor coagulogen, forming a compact structure wikipedia.org. Upon cleavage, the removal of peptide C exposes regions that facilitate the self-assembly of this compound monomers into a gel matrix wikipedia.orgresearchgate.netnih.govrcsb.org.

Here is a table summarizing some key structural characteristics:

FeatureDescription
Precursor ProteinCoagulogen (single polypeptide chain) wikipedia.orgebi.ac.uknih.gov
Coagulogen Length175 amino acids (in Limulus polyphemus) wikipedia.orgnih.gov
Cleavage SitesAfter Arg-18 and Arg-46 wikipedia.orgnih.gov
Resulting ChainsA chain (N-terminal), B chain (C-terminal), Peptide C (internal) wikipedia.orgebi.ac.uknih.gov
This compound CompositionA and B chains wikipedia.orgebi.ac.uknih.gov
Disulfide BondsTwo disulfide bonds linking A and B chains wikipedia.orgebi.ac.ukwikiwand.comebi.ac.uk
Approximate this compound Mass (SDS-PAGE)3-4 kDa wikipedia.org
Structural FoldNGF-like fold in the C-terminal domain (B chain) ebi.ac.ukresearchgate.netnih.govebi.ac.ukrcsb.orgembopress.orgresearchgate.net

Conformational Changes during Activation and Polymerization

The activation of coagulogen into this compound involves specific proteolytic cleavage events. In horseshoe crabs, the clotting enzyme cleaves coagulogen, a single 175-residue polypeptide chain, at two sites: after Arg-18 and Arg-46. wikipedia.org This cleavage releases a fragment known as peptide C, located between residues 19 and 46. wikipedia.org The resulting this compound molecule consists of two chains, A (residues 1-18) and B (residues 47-175), which remain covalently linked by two disulfide bonds. wikipedia.org

The removal of peptide C is a critical step that induces conformational changes in the this compound molecule. Before cleavage, the A-B fold of coagulogen wraps around the helical peptide C, forming a compact structure. wikipedia.org The excision of peptide C exposes an extended hydrophobic region or "cove" on the newly cleaved this compound molecule. wikipedia.orgresearchgate.net This newly revealed hydrophobic surface is essential for the subsequent interaction and polymerization of this compound monomers. wikipedia.orgresearchgate.net The C-terminal half of coagulogen also shows structural similarity to nerve growth factor (NGF), suggesting a common ancestry for some effector molecules in clotting, immunity, and development. researchgate.net

Mechanisms of Gelation and Supramolecular Assembly

The formation of a this compound gel, vital for arthropod defense, occurs through a multi-step process involving both noncovalent interactions and transglutaminase-mediated cross-linking.

Noncovalent this compound Homopolymer Formation

Following the proteolytic cleavage of coagulogen and the release of peptide C, this compound monomers begin to self-aggregate. wikipedia.orgnih.gov This initial stage of gel formation primarily involves the noncovalent interaction of this compound monomers. wikipedia.orgresearchgate.net These interactions lead to the formation of this compound homopolymers, often described as occurring through a head-to-tail mechanism. wikipedia.orgresearchgate.net The exposure of the hydrophobic cove upon peptide C removal is crucial for this self-assembly process, allowing interaction with a hydrophobic edge of another this compound molecule. wikipedia.orgresearchgate.net

Role of Hydrophobic Interactions in Interlinking

Hydrophobic interactions play a significant role in the interlinking of this compound molecules during gel formation. wikipedia.org The removal of peptide C from coagulogen exposes a previously hidden hydrophobic region on the this compound monomer. wikipedia.orgresearchgate.net This exposed hydrophobic surface facilitates the noncovalent association between this compound molecules, driving their assembly into polymeric fibers. wikipedia.orgresearchgate.net This mechanism is analogous in some ways to the initial noncovalent polymerization of fibrin (B1330869) monomers in mammalian blood clotting. wikipedia.orgresearchgate.net

Transglutaminase-Mediated Cross-linking

While noncovalent interactions initiate this compound polymerization, the resulting gel is further stabilized by covalent cross-linking mediated by transglutaminase (TGase). wikipedia.orgresearchgate.netfrontiersin.org Transglutaminases are enzymes that catalyze the formation of epsilon-(gamma-glutamyl)lysine isopeptide bonds between proteins. daneshyari.com In horseshoe crabs, TGase is secreted from amebocytes and contributes to the stabilization of the this compound clot. frontiersin.org However, unlike in mammalian blood coagulation where TGase directly cross-links fibrin monomers, horseshoe crab TGase does not appear to cross-link this compound molecules intermolecularly. researchgate.netnih.gov Instead, coagulins are cross-linked to hemocyte cell surface proteins called proxins. wikipedia.orgresearchgate.netfrontiersin.org This cross-linking reaction between this compound and proxins is considered an important aspect of the horseshoe crab's innate immune system. wikipedia.orgresearchgate.netnih.gov Additionally, stablin, another hemocyte-derived protein, has been identified as a TGase substrate that is co-localized with this compound fibrils and contributes to clot stabilization. researchgate.net

Turbidimetric Studies of Gel Formation Kinetics

Turbidimetric studies are a common method used to monitor the kinetics of protein aggregation and gel formation, including the formation of this compound gel. uva.esresearchgate.netanu.edu.auresearchgate.net These studies measure the change in turbidity (cloudiness) of a solution over time, which increases as proteins aggregate and form larger structures that scatter light. anu.edu.auresearchgate.netlonza.com The turbidity is typically measured using spectrophotometric methods by monitoring the wavelength of light passing through the solution. lonza.com

Turbidimetric assays have been used to study the kinetics of Limulus this compound gel formation. researchgate.netresearchgate.net These studies can provide insights into the rate and extent of this compound polymerization under different conditions. The increase in turbidity correlates with the formation of the this compound gel. lonza.com The time required for turbidity to appear or reach a certain level is inversely proportional to the amount of inducing agent (like endotoxin (B1171834) in the Limulus amebocyte lysate test). lonza.com The dependence of turbidity on wavelength can also be investigated to gain information about the size and shape of the aggregating particles. researchgate.net

Functional Roles in Innate Immunity

This compound plays a central role in the innate immune system of arthropods, particularly in horseshoe crabs. wikipedia.orgnih.govresearchgate.net As invertebrates lack an adaptive immune system comparable to that of mammals, their innate defenses are crucial for survival. wikipedia.orgashpublications.org The coagulation system, involving the formation of a this compound gel, is a primary defense mechanism. nih.govresearchgate.net

Upon encountering pathogens or injury, the coagulation cascade is triggered, leading to the formation of the this compound gel. wikipedia.orgnih.gov This gel serves multiple critical functions:

Wound Sealing: The formation of a physical barrier helps to seal wounds, preventing the loss of hemolymph and maintaining hemostasis in the open circulatory system of arthropods. nih.govresearchgate.net

Pathogen Immobilization: The this compound gel matrix traps and immobilizes invading bacteria, fungi, and other microorganisms, preventing their spread throughout the organism. wikipedia.orgnih.govresearchgate.net This physical containment is a key strategy in preventing systemic infection. wikipedia.orgnih.gov

Barrier Formation: The clot acts as a barrier to the entry of microbes into the internal body cavity (hemocoel) via the wound site. researchgate.net

Interaction with Immune Cells: The this compound gel interacts with hemocytes, the immune cells of arthropods. wikipedia.orgnih.govresearchgate.net Coagulins are cross-linked to hemocyte surface proteins (proxins), integrating the cellular and humoral aspects of the immune response. wikipedia.orgresearchgate.net

The rapid formation of this gel matrix upon detection of pathogen-associated molecular patterns highlights the immediate and effective nature of the this compound-based defense system in arthropods. wikipedia.orgnih.govresearchgate.net

Immobilization of Pathogens

One of the primary functions of this compound in arthropods is the immobilization of invading pathogens. Upon recognition of microbial invaders, the coagulation cascade is triggered, leading to the formation of a this compound-based gel. citeab.comfao.orgsmu.org.uymdpi.comciteab.commdpi.com This gel matrix effectively traps bacteria and fungi, hindering their spread within the arthropod's open circulatory system. citeab.comfao.orgsmu.org.uymdpi.com This physical barrier is a vital component of the invertebrate innate immune response, compensating for the absence of an adaptive immune system comparable to that of mammals. citeab.comwikipedia.orgsci-hub.senih.gov

Research has shown that other proteins, such as stablin, contribute to the effectiveness of this immobilization. Stablin, a cysteine-rich protein, has been found to co-localize with this compound fibrils within the clotting mesh. mdpi.comciteab.commdpi.comwikipedia.org Stablin exhibits bacterial agglutinating activity against both Gram-negative and Gram-positive bacteria, further enhancing the trapping and containment of microbes within the clot. mdpi.comciteab.comwikipedia.org

Contribution to Hemolymph Coagulation System

This compound is the key structural protein of the hemolymph clot in horseshoe crabs. The formation of this clot is a rapid response to injury and microbial invasion, serving to seal wounds and prevent the loss of hemolymph. citeab.commdpi.comsci-hub.senih.gov The process is initiated by the activation of granular hemocytes within the hemolymph, often triggered by the presence of bacterial endotoxins (lipopolysaccharides) and beta-1,3-glucans from fungi. citeab.comfao.orgsci-hub.seresearchgate.netnih.gov

The activated clotting enzyme cleaves coagulogen into this compound, which then undergoes non-covalent self-assembly through head-to-tail interactions to form homopolymers. citeab.comfao.orgresearchgate.netnih.gov While mammalian fibrin clots are stabilized by transglutaminase (TGase) intermolecularly cross-linking fibrin monomers, horseshoe crab TGase does not cross-link coagulins intermolecularly. citeab.comfao.orgresearchgate.netnih.gov Instead, coagulins have been found to be cross-linked on the surface of hemocyte proteins called proxins. citeab.comfao.orgresearchgate.netnih.govmdpi.com This cross-linking reaction at the final stage contributes to the stability of the hemolymph clot and is considered an important aspect of the horseshoe crab's innate immune system. citeab.comfao.orgresearchgate.netnih.gov

Interaction with Bacterial Endotoxins (Lipopolysaccharides)

Bacterial endotoxins, particularly lipopolysaccharides (LPS) found on the outer membrane of Gram-negative bacteria, are potent activators of the horseshoe crab coagulation cascade. citeab.comfao.orgresearchgate.netnih.govnih.gov LPS triggers a proteolytic cascade that ultimately leads to the conversion of coagulogen to this compound and the formation of the hemolymph clot. citeab.comfao.orgresearchgate.netnih.gov

Beyond triggering coagulation, the resulting this compound clot has the capacity to bind LPS. nih.gov This binding is suggested to be a mechanism to reduce the dissemination of LPS released by bacteria trapped within the clot, thereby potentially mitigating systemic effects of the endotoxin. nih.gov Studies on LPS binding to both mammalian fibrin and arthropod this compound clots suggest that lysine (B10760008) and arginine residues within the clot structure may be important for this interaction. nih.gov The maximum LPS capture capacity of a horseshoe crab clot generated from 1 mL of hemolymph has been reported to be approximately 3 µg. nih.gov

Clot Type (Source)Approximate Maximum LPS Capture Capacity (per mL of blood/hemolymph)
This compound Clot (Horseshoe Crab)3 µg
Fibrin Clot (Human)1 µg

Comparative Biochemistry and Evolutionary Biology

Comparing the coagulation systems of arthropods and mammals reveals both functional analogies and significant evolutionary divergence.

Analogies with Mammalian Fibrinogen and Coagulation Pathways

This compound is considered functionally analogous to mammalian fibrin, the protein that forms the structural basis of blood clots in vertebrates. citeab.comnih.gov Both systems involve the formation of a gel-like or fibrous clot to prevent fluid loss and contain potential threats. citeab.commdpi.comsci-hub.senih.gov Transglutaminase activity is also present in both systems, contributing to clot stabilization, although the specific protein substrates for cross-linking differ (proxins for this compound, fibrin for fibrin). citeab.comfao.orgresearchgate.netnih.gov

Evolutionary Divergence and Conservation of Coagulation Components

The hemolymph clotting system in arthropods and the blood coagulation system in vertebrates are believed to have arisen independently, yet they demonstrate convergent evolution in their function of hemostasis and defense. guidetopharmacology.orgtandfonline.com While they serve analogous purposes, the structural and phylogenetic similarities between the core clotting proteins (this compound and fibrin) and the cellular components (hemocytes and platelets/thrombocytes) are limited. tandfonline.com

Analysis at the domain level of the proteins involved in these cascades highlights the modular evolution of these systems. tandfonline.com Although the specific cascade proteins and their auxiliary domains often differ significantly between the two lineages, some components, such as transglutaminase, show functional conservation. citeab.commdpi.comnih.govmdpi.com The precursor protein, coagulogen, exhibits a relatively slow mutation rate compared to its mammalian analog, fibrinogen. citeab.com The presence of fibrinogen-related proteins in various invertebrate and vertebrate groups suggests that domains involved in clotting-like functions have ancient evolutionary origins. guidetopharmacology.org

Coagulin Bacteriocin from Bacillus Coagulans Species

Isolation and Purification Methodologies

The isolation and purification of Coagulin involve several steps, starting with the cultivation of the producing Bacillus coagulans strain under optimized conditions, followed by a series of techniques to isolate and concentrate the bacteriocin (B1578144).

Culture Conditions for Optimal Bacteriocin Production

Optimal production of bacteriocins by Bacillus coagulans is influenced by specific culture conditions. Bacillus coagulans strain I4, a known this compound producer, has been propagated aerobically in MRS (de Man, Rogosa, and Sharpe) broth at 37°C. nih.gov For long-term storage, this strain is typically maintained as a frozen stock in the same medium supplemented with 20% (vol/vol) glycerol. nih.gov Purification of the bacteriocin from this strain was effectively carried out using culture supernatant obtained from the late-logarithmic growth phase of cultures grown at 37°C in MRS broth. nih.govresearchgate.net

Another study investigating an antimicrobial compound from Bacillus coagulans found maximal activity after a 24-hour incubation period at 30°C and a pH of 8 when cultured in nutrient broth (NB) medium. tandfonline.comresearchgate.net Different culture media compositions have also been explored. For instance, a method for culturing Bacillus coagulans for bacteriocin production describes a medium containing glucose (15.80g/L), peptone (15.90g/L), yeast powder (11g/L), and MgSO4 (4.60g/L). google.com Shake flask fermentation under these conditions involved an inoculation amount of 3%, an initial pH of 8.0, a rotating speed of 230 rpm, a culture temperature of 37 ℃, and a culture time of 20 hours. google.com While B. coagulans is generally noted to grow in a pH range of 5.5 to 6.2 and sporulate at 37°C, optimal conditions for bacteriocin production can vary between strains and media. foodandnutritionjournal.org

Sequential Purification Techniques

The purification of this compound typically involves sequential techniques to isolate the bacteriocin from the complex culture medium. A four-step procedure was successfully employed for the purification of this compound from B. coagulans I4, which included ultrafiltration (UF) and reverse-phase (RP) chromatography. nih.govresearchgate.net

Ultrafiltration proved effective in concentrating the bacteriocin activity from the growth medium, yielding an approximately two-fold increase in specific activity and a 65% recovery of the peptide. nih.govresearchgate.net Following ultrafiltration, solid-phase extraction using a silica-based bonded phase with strong hydrophobicity was utilized. nih.govresearchgate.net The purification scheme culminated in reverse-phase chromatography, performed using a C18 column with an automated gradient system. nih.govresearchgate.net Elution was typically carried out using a gradient of water and acetonitrile (B52724) containing trifluoroacetic acid. nih.govresearchgate.net

Another approach for extracting bacteriocin from B. coagulans involved precipitation with 70% ammonium (B1175870) sulphate from the MRS culture supernatant. ekb.eg General methods for bacteriocin purification in other studies have included techniques such as organic solvent precipitation, centrifugation, dialysis, various forms of chromatography, and filtration. mdpi.com

Table 1 summarizes a representative purification scheme for this compound from B. coagulans I4.

Purification StepTotal Protein (mg)Total Activity (AU)Specific Activity (AU/mg)Yield (%)Purification (fold)
Culture Supernatant---1001
Ultrafiltration Concentrate--~2x65~2
RP Chromatography (Fraction III)0.2332,000139,13010108.7

Note: Data compiled from search result nih.gov and researchgate.net. Specific values for total protein and activity in initial steps were not explicitly provided in the snippet.

Biochemical Characterization of this compound Bacteriocin

Biochemical characterization provides crucial insights into the nature, structure, and stability of this compound.

Primary Amino Acid Sequence Analysis and Peptide Identity

This compound produced by Bacillus coagulans I4 is a peptide composed of 44 amino acid residues. nih.govasm.orgnih.gov The complete primary amino acid sequence has been determined through a combination of N-terminal sequencing of the purified peptide and analysis of the sequence deduced from its structural gene located on plasmid pI4 within the B. coagulans I4 strain. nih.govasm.orgnih.gov

Sequence analysis has revealed a strong similarity between this compound and pediocins AcH and PA-1, which are bacteriocins produced by Pediococcus acidilactici. nih.govasm.orgnih.gov In one comparison, the amino acid sequence showed 100% identity to these pediocins. nih.govasm.orgnih.gov A key difference identified is a single amino acid substitution at the C-terminus: this compound contains a threonine residue at position 41 (T41), whereas pediocins AcH and PA-1 have asparagine (N41) at this position. nih.gov Partial N-terminal sequencing initially identified the first 39 amino acid residues, with 32 of these showing total identity with the sequence of pediocin PA-1. nih.gov this compound is classified as a pediocin-like bacteriocin and is considered a new member of the pediocin family of bacteriocins. nih.govasm.orgoup.com Similar to pediocin PA-1, this compound contains four cysteine residues, suggesting the presence of two disulfide bridges in its structure, which are known to be important for the activity of pediocin-like bacteriocins. nih.gov

Molecular Mass Determination

The molecular mass of purified this compound has been determined using different techniques, with some variation reported in the literature. Mass spectrometry analysis of purified this compound from B. coagulans I4 determined its molecular mass to be 4,612 Da. nih.gov This value is slightly lower than the molecular mass of pediocin AcH (4,624 Da), a difference attributed to the single amino acid substitution at the C-terminus. nih.gov

Studies utilizing SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) have provided estimations of the apparent molecular mass. One study estimated the apparent molecular mass to be approximately 3-4 kDa. tandfonline.comresearchgate.netnih.govscispace.com Another study using SDS-PAGE suggested a molecular mass of approximately 7.5 KDa for the antimicrobial compound isolated from B. coagulans. tandfonline.comresearchgate.net A review article also cites the molecular mass of this compound as 4612 Da based on mass spectrometry data. oup.com

Table 2 summarizes the reported molecular mass values for this compound.

MethodReported Molecular Mass (Da/KDa)Source(s)
Mass Spectrometry4,612 Da nih.govoup.com
SDS-PAGE3-4 kDa tandfonline.comresearchgate.netnih.govscispace.com
SDS-PAGE~7.5 KDa tandfonline.comresearchgate.net

Sensitivity to Proteases and Environmental Stability (pH, Temperature)

This compound's stability under various environmental conditions and its sensitivity to enzymatic degradation are important aspects of its characterization. This compound from B. coagulans I4 has been shown to be sensitive to proteases. oup.comnih.govscispace.com Specifically, its antimicrobial activity was completely lost upon treatment with proteinase K and α-chymotrypsin, and partially inactivated by pronase E, confirming its proteinaceous nature. tandfonline.com

Regarding thermal stability, this compound from B. coagulans I4 was stable when subjected to 60°C for up to 90 minutes. researchgate.netnih.govscispace.com Another study reported stability at 75°C for 30 minutes. tandfonline.comresearchgate.net The bacteriostatic substance from B. coagulans CGMCC NO. 9951 also demonstrated good thermal stability. google.com

This compound exhibits stability across a range of pH values. It was found to be stable at a pH ranging from 4 to 8. researchgate.netnih.govscispace.com Broader pH stability was observed in another study, where activity remained in the pH range of 2 to 12. tandfonline.comresearchgate.net The bacteriostatic substance from B. coagulans CGMCC NO. 9951 also showed good performance in an acidic environment. google.com

Furthermore, this compound from B. coagulans I4 appeared to be unaffected by treatments with alpha-amylase, lipase, or organic solvents at a concentration of 10% (v/v). researchgate.netnih.govscispace.com Crude bacteriocins from Weizmannia coagulans (a synonym for Bacillus coagulans) PL-W have also demonstrated outstanding stability against pH, temperature, and surfactants. mdpi.com

Table 3 summarizes the reported stability characteristics of this compound.

FactorStability ObservationSource(s)
ProteasesSensitive (inactivated by proteinase K, α-chymotrypsin, pronase E) tandfonline.comoup.comnih.govscispace.commdpi.com
TemperatureStable at 60°C for 90 min researchgate.netnih.govscispace.com
Stable at 75°C for 30 min tandfonline.comresearchgate.net
pHStable at pH 4-8 researchgate.netnih.govscispace.com
Stable at pH 2-12 tandfonline.comresearchgate.net
Other AgentsUnaffected by alpha-amylase, lipase, organic solvents (10% v/v) researchgate.netnih.govscispace.com
Outstanding stability against surfactants mdpi.com

Genetic Determinants and Biosynthesis Pathways

The production of this compound in Bacillus coagulans is governed by specific genetic elements, primarily located on a plasmid. The biosynthesis pathway involves the expression of genes organized within a dedicated operon, which shares similarities with operons found in other bacteriocin-producing bacteria.

Plasmid-Linked Gene Location (e.g., pI4)

Research has indicated that the genetic determinants responsible for this compound production are located on a plasmid within the Bacillus coagulans strain I4. This plasmid, designated pI4, has a size of approximately 14 kb. Evidence supporting the plasmid-linked location comes from experiments such as novobiocin (B609625) curing, which resulted in derivatives that lost the ability to produce the bacteriocin-like inhibitory substance. Analysis of these derivatives revealed that one had lost the pI4 plasmid entirely, while another harbored a deleted version of it, strongly suggesting that the genes for this compound production reside on pI4. researchgate.netscispace.comnih.govoup.com

Identification and Analysis of the Bacteriocin Operon

The genetic determinants for this compound production are organized into an operon, referred to as the coa operon. oup.comnih.gov Analysis of the pI4 plasmid DNA revealed the presence of a 3.5-kb operon containing four genes: coaA, coaB, coaC, and coaD. researchgate.netnih.govasm.org This operon structure is notably similar to the pap operon responsible for the production of pediocin AcH and PA-1 in Pediococcus acidilactici. researchgate.netoup.comnih.govasm.org The coding region for these genes spans positions 1089 to 4474 on the pI4 plasmid. researchgate.netnih.gov While the operon structure is highly conserved, there are differences in the regions upstream and downstream of the operon compared to the pediocin-encoding plasmid pSMB74 from P. acidilactici. researchgate.netnih.govasm.org A putative mobilization module (Mob-Pre protein-encoding gene) is located immediately downstream of the coa operon, which shows homology to similar genes on small plasmids from other Gram-positive bacteria and has been speculated to be involved in plasmid mobilization and site-specific recombination. oup.comnih.govnih.govasm.orgmdpi.com The G+C content of the coa operon and the upstream sequence is lower than that of the B. coagulans chromosome, which, along with the presence of the mobilization module, may suggest a potential for horizontal gene transfer. nih.gov

The coa operon contains the structural gene for this compound (coaA), as well as genes likely involved in maturation, transport, and immunity, similar to other Class IIa bacteriocin operons. oup.com

Comparative Genomic Analysis of Producer Strains

Comparative genomic analysis of Bacillus coagulans strains, including those that produce bacteriocins like this compound, provides insights into the genetic basis of their antimicrobial capabilities and evolutionary relationships. While the provided search results specifically mention comparative genomic analysis of W. coagulans (reclassified from B. coagulans) strains focusing on features like salt sensitivity or carbohydrate metabolism, and the identification of bacteriocin gene clusters in various B. coagulans genomes, detailed comparative genomic analysis specifically centered on this compound-producing strains and the variations or conservation of the coa operon across different isolates is not extensively detailed in the provided snippets beyond the comparison to the pediocin operon. jmb.or.krsciengine.comresearchgate.netnih.gov However, the high identity between the coaABCD operon and the papABCD operon (99% identity) suggests a conserved genetic basis for pediocin-like bacteriocin production across different genera. nih.gov Comparative studies of W. coagulans genomes have revealed strain-specific genetic traits and the presence of various secondary metabolite gene clusters, including bacteriocins. sciengine.comresearchgate.net

Antimicrobial Mechanisms and Spectrum of Activity

This compound exhibits antimicrobial activity against a range of bacteria, primarily through mechanisms that target the cell membrane.

Inhibitory Spectrum against Gram-Positive and Gram-Negative Bacteria

This compound has demonstrated an inhibitory spectrum that includes both Gram-positive and Gram-negative bacteria, although its activity is often more pronounced against Gram-positive organisms. tandfonline.comgoogle.comresearchgate.net The inhibitory spectrum of this compound produced by B. coagulans strain I4 includes B. coagulans itself and unrelated bacteria such as Enterococcus, Leuconostoc, Oenococcus, Listeria, and Pediococcus. scispace.comnih.govoup.com Some studies on bacteriocins from B. coagulans strains have reported broad-spectrum activity against common foodborne pathogens, including Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. mdpi.com Activity against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Salmonella typhimurium has also been reported for some B. coagulans bacteriocins. tandfonline.com This broad-spectrum activity, including against Gram-negative bacteria and even some fungi like Candida albicans, distinguishes some B. coagulans bacteriocins from the typically narrow spectrum of many bacteriocins. tandfonline.comgoogle.commdpi.com

Here is a table summarizing the reported inhibitory spectrum of this compound and other Bacillus coagulans bacteriocins based on the search results:

Target MicroorganismGram StainInhibition Reported?Source(s)
Bacillus coagulansPositiveYes scispace.comnih.govoup.com
Enterococcus spp.PositiveYes scispace.comnih.govoup.com
Leuconostoc spp.PositiveYes scispace.comnih.govoup.com
Oenococcus spp.PositiveYes scispace.comnih.govoup.com
Listeria spp.PositiveYes scispace.comnih.govoup.com
Pediococcus spp.PositiveYes scispace.comnih.govoup.com
Listeria monocytogenesPositiveYes mdpi.com
Staphylococcus aureusPositiveYes tandfonline.commdpi.com
Bacillus cereusPositiveYes mdpi.com
Bacillus subtilisPositiveYes tandfonline.com
Escherichia coliNegativeYes tandfonline.comgoogle.com
Klebsiella pneumoniaeNegativeYes tandfonline.com
Salmonella typhimuriumNegativeYes tandfonline.comgoogle.com
Salmonella spp.NegativeYes google.com
Shigella spp.NegativeYes google.com
Vibrio alginolyticusNegativeYes google.com
Aeromonas hydrophilaNegativeYes google.com
Vibrio parahaemolyticusNegativeYes google.com
Candida albicansFungiYes tandfonline.com
Aspergillus nigerFungiNo tandfonline.com

Bactericidal and Bacteriolytic Modes of Action

This compound has been shown to exhibit both bactericidal and bacteriolytic modes of action against indicator cells. researchgate.netscispace.comnih.govoup.com A bactericidal mode of action means that the bacteriocin kills the target bacteria. nih.gov A bacteriolytic mode of action implies that the bacteriocin causes the lysis, or breaking open, of the bacterial cells. nih.gov This dual mode of action contributes to the effectiveness of this compound as an antimicrobial agent. Studies investigating the mode of action of bacteriocins from B. coagulans have observed a complete decrease in cell number and optical density of sensitive strains after exposure to the bacteriocin, consistent with a bactericidal effect. tci-thaijo.org The specific mechanisms by which this compound induces these effects, such as pore formation in the cell membrane or interference with essential cellular processes, are characteristic of Class IIa bacteriocins to which this compound belongs. nih.govnih.govresearchgate.netasm.org

Functional Similarities with Pediocin-like Bacteriocins

This compound shares significant functional and structural similarities with pediocin-like bacteriocins, which belong to Class IIa bacteriocins nih.govmdpi.comnih.gov. Class IIa bacteriocins are a group of small, heat-stable, unmodified peptides characterized by a conserved YGNGV consensus motif in their N-terminal region mdpi.com. They primarily exert their antimicrobial effect by permeabilizing the cell membrane of sensitive bacteria mdpi.comnih.gov.

Research has shown that this compound, specifically from Bacillus coagulans strain I4, is a peptide consisting of 44 amino acid residues nih.govcapes.gov.br. Its amino acid sequence is highly similar to that of pediocins AcH and PA-1, produced by Pediococcus acidilactici strains, showing 100% identity in one study and 97.7% identity in another nih.govmdpi.comcapes.gov.brresearchgate.net. The primary difference noted is a single amino acid substitution at the C-terminus, where this compound has a threonine residue at position 41 (T41), while pediocins AcH and PA-1 have an asparagine residue (N41) nih.govresearchgate.net.

The genetic determinants for this compound production are located on a plasmid (pI4) in Bacillus coagulans I4 nih.govscispace.comnih.gov. The coaABCD operon, responsible for this compound production, is organized and shows high sequence similarity to the papABCD operon encoding pediocin PA-1/AcH genes mdpi.comnih.gov. This genetic similarity, despite Bacillus coagulans not being a lactic acid bacterium like Pediococcus, suggests potential horizontal gene transfer of the bacteriocin operon nih.govnih.gov.

This compound exhibits a bactericidal and bacteriolytic mode of action against indicator cells nih.govscispace.com. Its inhibitory spectrum includes various Gram-positive bacteria such as Enterococcus, Leuconostoc, Oenococcus, Listeria, and Pediococcus, as well as some Gram-negative bacteria and yeast strains nih.govscispace.comtandfonline.com. This broad spectrum of inhibition, extending beyond closely related strains, is a notable characteristic tandfonline.com.

This compound has demonstrated stability across a range of pH values (pH 4 to 8) and temperatures (up to 60°C for 90 minutes or 75°C for 30 minutes) nih.govscispace.comtandfonline.com. It also appears unaffected by certain enzymes like alpha-amylase and lipase, and organic solvents nih.govscispace.com. The apparent molecular mass of this compound has been estimated to be around 3-4 kDa by SDS-PAGE in one study, and approximately 7.5 kDa in another, classifying it as a low molecular weight proteinaceous compound nih.govscispace.comtandfonline.com.

Role in Microbial Interactions and Gut Microbiota Modulation

Bacillus coagulans, through the production of this compound and other mechanisms, plays a significant role in microbial interactions, particularly in the context of the gut microbiota biochem.netfrontiersin.orgnih.govbiochem.netmdpi.com. Its ability to influence the composition and activity of the microbial community contributes to its probiotic effects mdpi.comnih.govcaldic.com.

Competitive Exclusion Mechanisms

One of the key mechanisms by which Bacillus coagulans interacts with other microbes in the gut is competitive exclusion biochem.netfrontiersin.orgbiochem.net. This involves competing with harmful bacteria for essential resources such as nutrients and space within the intestinal lumen biochem.netbiochem.net. By reducing the availability of these resources, Bacillus coagulans can limit the growth and colonization of potential pathogens biochem.netfrontiersin.orgbiochem.net.

In addition to resource competition, Bacillus coagulans can also directly inhibit the growth of harmful bacteria through the production of antimicrobial substances, including this compound biochem.netfrontiersin.orgnih.govmdpi.com. The production of lactic acid by Bacillus coagulans also contributes to competitive exclusion by lowering the intestinal pH, creating an unfavorable environment for many pH-sensitive harmful bacteria biochem.netfrontiersin.orgbiochem.net.

The spore-forming nature of Bacillus coagulans enhances its ability to survive the harsh conditions of the gastrointestinal tract, allowing it to reach the intestine and germinate, thereby establishing a presence and engaging in competitive exclusion frontiersin.orgfoodandnutritionjournal.org.

Production of Bioactive Compounds by Bacillus coagulans

The production of lactic acid is a significant metabolic activity of Bacillus coagulans mdpi.combiochem.netfrontiersin.org. Lactic acid not only contributes to the competitive exclusion of pathogens by lowering pH but can also serve as a substrate for other beneficial gut bacteria biochem.netbiochem.net.

Beyond antimicrobial peptides and organic acids, Bacillus coagulans can also produce enzymes that aid in the digestion of complex carbohydrates, potentially making more nutrients available for itself and other beneficial microbes biochem.netfrontiersin.orgfrontiersin.org. Some strains have also been noted for producing exopolysaccharides with antioxidant properties or contributing to the production of conjugated linoleic acid (CLA) frontiersin.org. Metabolomic studies are further exploring the range of bioactive compounds produced during Bacillus coagulans fermentation researchgate.net.

Influence on Intestinal Microbiota Composition

Bacillus coagulans has been shown to influence the composition and diversity of the intestinal microbiota nih.govmdpi.comnih.govcaldic.commdpi.comfrontiersin.org. Studies in both humans and animals have investigated the impact of Bacillus coagulans supplementation on microbial communities.

Research indicates that Bacillus coagulans can lead to positive modulation of the gut microbiota, although the extent and nature of the changes can vary depending on factors such as the host's health status and the specific strain of Bacillus coagulans used nih.govnih.govcaldic.commdpi.com. Some studies have observed an increase in the richness and diversity of the microbial community following Bacillus coagulans supplementation nih.govcaldic.com.

Specific changes in bacterial populations have been reported. For instance, studies have shown an increase in the abundance of beneficial bacteria such as Lactobacillus and Bifidobacterium species frontiersin.orgcaldic.comfrontiersin.org. Increases in genera like Faecalibacterium, Prevotella, Blautia, Megasphaera, and Ruminococcus have also been noted nih.govcaldic.comfrontiersin.org. Conversely, some studies have indicated a decrease in the abundance of certain potentially harmful bacteria biochem.netfrontiersin.orgbiochem.net.

Here is a table summarizing some reported changes in gut microbiota composition influenced by Bacillus coagulans:

Microbial Group (Phylum/Genus)Reported Change (vs. Control)Reference
Actinobacteria (Phylum)Increased abundance caldic.com
Firmicutes (Phylum)Increased abundance; ratio with Bacteroidetes maintained or shifted nih.govcaldic.commdpi.com
Bacteroidetes (Phylum)Decreased abundance; ratio with Firmicutes maintained or shifted nih.govcaldic.com
Proteobacteria (Phylum)Decreased abundance caldic.com
Verrucomicrobia (Phylum)Decreased abundance caldic.com
Lactobacillus (Genus)Increased number/abundance frontiersin.orgfrontiersin.org
Bifidobacterium (Genus)Increased number/abundance frontiersin.orgcaldic.com
Faecalibacterium (Genus)Increased levels/abundance nih.govcaldic.comfrontiersin.org
Prevotella (Genus)Increased abundance nih.gov
Blautia (Genus)Increased abundance nih.gov
Megasphaera (Genus)Increased abundance nih.gov
Ruminococcus (Genus)Increased abundance nih.gov
Parabacteroides (Genus)Enriched (negatively correlated with body weight) frontiersin.org

Coagulin Withanolides from Withania Coagulans

Isolation and Spectroscopic Elucidation of Coagulin Withanolides (e.g., this compound-H, this compound-L)

The identification and characterization of withanolides from Withania coagulans involve a series of steps, beginning with the extraction of plant material followed by sophisticated separation and spectroscopic techniques. researchgate.netsysrevpharm.orgresearchgate.netnih.gov

Extraction and Chromatographic Separation Techniques

The isolation of withanolides from Withania coagulans typically commences with the extraction of various plant parts, such as fruits, aerial parts, or roots, using solvents like hydroalcohol or n-hexane. sysrevpharm.orgresearchgate.netnih.govmdpi.comresearchgate.net Following extraction, chromatographic methods are employed to separate the complex mixture of compounds. Techniques such as thin-layer chromatography (TLC) and column chromatography utilizing stationary phases like silica (B1680970) gel are commonly used for the purification of individual withanolides. sysrevpharm.orgresearchgate.netnih.gov Activity-guided fractionation is often integrated into the separation process to isolate compounds exhibiting specific biological effects. researchgate.netresearchgate.netnih.gov

Identification of Novel Glycowithanolides

Research into the phytochemistry of Withania coagulans has led to the identification of novel withanolide structures, including glycowithanolides, which are withanolides conjugated with sugar moieties. researchgate.netresearchgate.netnih.gov For instance, withacogulanoside-B has been identified as a new withanolide glycoside isolated from the n-butanol extract of the plant. researchgate.netresearchgate.netnih.gov The structural characterization of these novel compounds is achieved through the comprehensive application of the spectroscopic methods described above, allowing for the determination of both the withanolide aglycone structure and the attached sugar unit(s). researchgate.nettandfonline.com

Molecular Mechanisms of Immunomodulation

Withanolides from Withania coagulans have demonstrated significant immunomodulatory properties, influencing various aspects of the immune response. nih.govsapub.orgnih.govresearchgate.netresearchgate.netmdpi.comnih.govtandfonline.comijnrd.orgphcogrev.comijrpr.com Studies have focused on their effects on lymphocyte proliferation and the production of key cytokines, particularly those associated with the Th-1 immune response. nih.govsapub.orgresearchgate.netnih.govtandfonline.comijnrd.orgresearchgate.netiraj.in

Inhibition of Lymphocyte Proliferation

A notable immunomodulatory effect of Withania coagulans withanolides is their ability to inhibit the proliferation of lymphocytes, including both T and B cells. nih.govsapub.orgnih.govresearchgate.nettandfonline.comijnrd.orgiraj.inresearchgate.netacademicjournals.org This effect has been observed with crude extracts of the plant as well as with isolated compounds. nih.govresearchgate.netresearchgate.net this compound-H, a specific withanolide from W. coagulans, has been particularly studied for its potent inhibitory effect on lymphocyte proliferation. nih.govsapub.orgijnrd.orgiraj.in This inhibition suggests a potential role for these compounds in modulating excessive immune cell activation. sapub.orgijnrd.org

Research findings on lymphocyte proliferation inhibition:

Compound/ExtractCell TypeObserved EffectReference
Coagulins (from W. coagulans)Stimulated T and B cellsInhibited proliferation nih.gov
This compound-HLymphocytesPowerful inhibitory effect sapub.orgijnrd.orgiraj.in
Crude extracts of W. coagulansT and B cellsStrong inhibitory activities nih.govresearchgate.netresearchgate.net
Withaferin A and Withanolide EHuman B and T lymphocytes, mouse thymocytesSpecific immunosuppressive effects ijnrd.org

Modulation of Th-1 Cytokine Production (e.g., IL-2 Inhibition)

Withanolides from Withania coagulans have been shown to modulate the production of Th-1 cytokines, which are crucial mediators of cell-mediated immunity. nih.govsapub.orgresearchgate.net Specifically, compounds like this compound-H have demonstrated an inhibitory effect on Th-1 cytokine production. nih.govsapub.orgijnrd.orgiraj.in Interleukin-2 (B1167480) (IL-2), a key cytokine involved in T-cell growth and differentiation, is among those affected. sapub.orgresearchgate.net this compound-H has been identified as a potent inhibitor of human IL-2. sapub.orgiraj.inscispace.comresearchgate.net this compound-L has also been reported to suppress various immune mediators, including Th1 cytokines such as IFNγ and IL-2. researchgate.netnih.gov This modulation of Th-1 cytokine profiles suggests a mechanism by which these withanolides can influence the balance of immune responses. nih.govresearchgate.net

Research findings on Th-1 cytokine modulation:

Compound/ExtractTarget/EffectObserved EffectReference
CoagulinsTh-1 cytokine productionInhibition nih.gov
This compound-HTh-1 cytokine productionPowerful inhibitory effect sapub.orgijnrd.orgiraj.in
This compound-HHuman IL-2Potent natural inhibitor sapub.orgiraj.inscispace.comresearchgate.net
This compound-LTLR4 induced immune mediators (including IFNγ, IL-2)Suppression researchgate.netnih.gov
Withanolide-A (from W. somnifera, also found in W. coagulans)Th1 cytokines (IFN-γ and IL-2) in mouse splenocytesSignificantly increased levels (in the context of Th1 polarization by W. somnifera extract) researchgate.net

Note: While Withanolide A from W. somnifera showed Th1 promoting effects in one study researchgate.net, coagulins from W. coagulans, particularly this compound-H, are consistently reported as immunosuppressive and inhibitory of Th1 cytokines like IL-2 nih.govsapub.orgresearchgate.netnih.govijnrd.orgiraj.in. This highlights the diverse activities within the withanolide class and across different Withania species. nih.gov

Molecular Docking Studies on Receptor Binding Sites (e.g., IL-2)

Molecular docking studies have been employed to understand the potential interactions of coagulins with various receptor binding sites. Specifically, this compound-H, a prominent withanolide from Withania coagulans, has been investigated for its interaction with human interleukin-2 (IL-2). These studies suggest that this compound-H can bind to the receptor binding site of IL-2. researchgate.net Comparative molecular docking studies indicated that this compound-H might bind to the IL-2 receptor binding site more effectively than prednisolone, a known immunomodulatory drug. researchgate.net This potential interaction is hypothesized to contribute to the observed immunosuppressive effects of this compound-H, including the inhibition of stimulated T and B-cell lymphocyte proliferation and Th-1 cytokine production. researchgate.netnih.gov

Enzymatic Inhibition and Molecular Dynamics Studies

This compound, particularly this compound L, has been studied for its potential inhibitory effects on enzymes, with a focus on Dipeptidyl Peptidase-4 (DPP-4).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that plays a significant role in glucose homeostasis by degrading incretin (B1656795) hormones like GLP-1. nih.gov Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes mellitus. nih.govresearchgate.net Withania coagulans fruit extracts and isolated withanolides, including this compound L, have shown potential as DPP-4 inhibitors in in silico and in vitro studies. nih.govresearchgate.netnih.govfigshare.com An aqueous fruit extract of Withania coagulans demonstrated up to 68.3% inhibition of DPP-4 activity in an in vitro assay. nih.govfigshare.comcolab.ws Molecular docking studies have indicated that this compound L interacts with the active site of the DPP-4 enzyme. researchgate.netnih.gov

Molecular Dynamics Simulations and Free Energy Calculations of Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations and free energy calculations have been conducted to further investigate the interaction and stability of this compound L binding to the DPP-4 enzyme. MD simulations lasting for 100 ns have shown stable binding of the this compound L-DPP-4 complex. researchgate.netnih.govresearchgate.net The stability of the complex was assessed through parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.netnih.govfigshare.comnih.gov The RMSD plot of the this compound L-DPP-4 complex stabilized within 43 ns and remained stable throughout the 100 ns simulation. researchgate.netnih.gov Free energy calculations, such as MM/PBSA, have been employed to determine the binding free energy, which is influenced by van der Waals, electrostatic interactions, and solvation energies. researchgate.netresearchgate.net These studies provide insights into the dynamic behavior and binding affinity of this compound L with DPP-4 at a molecular level. researchgate.netnih.govfigshare.comnih.gov

Analysis of Binding Residues and Non-Bonded Interactions

Detailed analysis of the interaction between this compound L and the DPP-4 enzyme through molecular docking and dynamics simulations has identified key binding residues and non-bonded interactions. Amino acid residues such as Glu205, Glu206, Tyr547, His740, and Try662 have been observed to interact with this compound L within the DPP-4 binding site. researchgate.netnih.gov These interactions involve hydrogen bonds and various non-bonded forces, including van der Waals and electrostatic interactions, which contribute to the stability of the ligand-enzyme complex. researchgate.netnih.govresearchgate.net The catalytic triad (B1167595) of DPP-4 includes Glu205, Glu206, and Tyr226, and the hydrophobic core involves residues like Tyr547, Tyr667, Asn710, Val711, His740, Ser630, Ser209, Arg358, Phe357, and Val207, many of which are involved in interactions with Withania coagulans phytoconstituents. nih.gov

Here is a table summarizing some molecular docking findings for this compound L and a standard DPP-4 inhibitor with DPP-4:

CompoundTargetDocking Energy (Kcal/mol)Interacting Residues
This compound LDPP-4-7.69Glu205, Glu206, Tyr547, His740, Try662
SaxagliptinDPP-4-8.44Glu205, Glu206, Tyr547, His740, Try662

Cellular Pathway Modulation and Signaling

This compound and other withanolides from Withania coagulans have been shown to modulate various cellular pathways and signaling cascades.

Attenuation of Reactive Oxygen Species (ROS) Production

Reactive Oxygen Species (ROS) are involved in various physiological and pathological processes, including inflammation and oxidative damage. researchgate.nettaylorandfrancis.comportlandpress.comtandfonline.com this compound L has demonstrated the ability to attenuate the production of reactive oxygen species. researchgate.nettaylorandfrancis.com Studies have shown that this compound L can abrogate LPS-induced total and mitochondrial ROS generation in cellular models. researchgate.net This effect is associated with the suppression of mRNA expression of NADPH oxidase subunits NOX2 and NOX4, which are major sources of ROS in immune cells. researchgate.nettaylorandfrancis.com By reducing ROS production, this compound L may help mitigate oxidative damage and modulate immune responses. researchgate.nettaylorandfrancis.comportlandpress.com Furthermore, the attenuation of ROS production by this compound L has been linked to the regulation of downstream signaling pathways, including the NF-κB pathway and MAPK activation (p38, JNK, ERK). researchgate.nettaylorandfrancis.com

Here is a summary of the effect of this compound-L on ROS-related factors:

FactorEffect of this compound-L (in LPS-induced models)Supporting Evidence
Total ROS GenerationAbrogated researchgate.net
Mitochondrial ROS GenerationAbrogated researchgate.net
NOX2 mRNA ExpressionSuppressed researchgate.nettaylorandfrancis.com
NOX4 mRNA ExpressionSuppressed researchgate.nettaylorandfrancis.com
Oxidative Damage (Protein carbonyl, lipid hydroperoxide, 8-isoprostane, 8-hydroxy-2-deoxyguanosine)Alleviated researchgate.net

Regulation of NF-κB and PI3K/AKT Signaling Pathways

Research indicates that withanolides from Withania coagulans can modulate key signaling pathways involved in various cellular processes, including inflammation and cell survival. Specifically, these compounds have demonstrated the potential to inhibit Nuclear Factor-kappa B (NF-κB) activation. researchgate.netnih.govmdpi.comresearchgate.net NF-κB is a protein complex that controls transcription of DNA, cytokine production and cell survival, and its dysregulation is implicated in numerous diseases. nih.gov Studies have shown that withanolides isolated from W. coagulans can inhibit TNF-α-induced NF-κB activation. researchgate.netmdpi.com

Furthermore, the PI3K/AKT pathway is another significant signaling route targeted by withanolides. nih.govmdpi.com This pathway plays a crucial role in cell growth, proliferation, survival, and angiogenesis. nih.gov Investigations into Coagulansin A (CoA), a withanolide isolated from Withania coagulans, have shown its ability to inhibit the proliferation of certain cells and induce cell death. nih.gov The PI3K/AKT pathway is recognized as a major target for such compounds, and its inhibition can lead to decreased cell proliferation. nih.gov Studies have observed a decrease in the activity of mTOR and PIK3CA, components of this pathway, following treatment with CoA. nih.gov

Impact on Gene Expression of Oxidative Stress Markers

The withanolides from Withania coagulans are known for their antioxidant properties, which are closely linked to their effects on oxidative stress markers. nih.govacs.orgnih.govacs.orgresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.net While direct gene expression data for all oxidative stress markers specifically for W. coagulans withanolides is varied across available research, the plant extract and its constituents have been shown to influence the antioxidant defense system. nih.govresearchgate.netbrieflands.com

Effects on Hepatic Stellate Cell Activation and Angiogenesis in vitro

Based on the consulted literature, specific research findings detailing the effects of withanolides from Withania coagulans on Hepatic Stellate Cell activation and Angiogenesis in vitro were not identified. While withanolides from other Withania species, such as Withaferin A from Withania somnifera, have been reported as potent inhibitors of angiogenesis nih.govresearchgate.net, and withanolides in general are being investigated for their potential in modulating processes relevant to these areas researchgate.net, direct evidence pertaining to Withania coagulans withanolides and their in vitro effects on hepatic stellate cell activation and angiogenesis was not found within the scope of this search.

Antioxidant Mechanisms and Oxidative Damage Alleviation

Withanolides from Withania coagulans exhibit significant antioxidant properties, contributing to the alleviation of oxidative damage. nih.govacs.orgnih.govacs.orgresearchgate.net Their antioxidant mechanisms primarily involve the scavenging of free radicals and the enhancement of the endogenous antioxidant defense system. nih.govresearchgate.netbrieflands.com

Reduction of Oxidative Damage to DNA, Proteins, and Lipids

Oxidative stress can lead to significant damage to crucial biological macromolecules, including DNA, proteins, and lipids. researchgate.netbrieflands.com Withanolides from Withania coagulans have shown protective effects against such damage. Withaferin A, present in W. coagulans, is reported to prevent oxidative stress-induced changes in cellular macromolecules like DNA, RNA, and proteins. nih.gov

Oxidative attack on cell membranes, which are rich in polyunsaturated fatty acids, can lead to lipid peroxidation, generating harmful products such as malondialdehyde (MDA). researchgate.netbrieflands.com Studies have indicated that Withania coagulans extract can decrease lipid peroxidation levels. researchgate.netbrieflands.com Furthermore, the protective effects against oxidative damage extend to DNA, with research evaluating the impact of W. coagulans extract on DNA damage in tissues. nih.gov The ability of these withanolides to bolster the antioxidant defense system helps to mitigate the damaging effects of free radicals on these essential cellular components. nih.govresearchgate.netbrieflands.com

Advanced Research Methodologies and Techniques in Coagulin Studies

Structural Biology Approaches

Structural biology techniques are crucial for determining the three-dimensional arrangement of atoms within coagulin molecules, providing insights into their function and interactions.

X-ray Crystallography for Protein Structure Determination

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, including the three-dimensional structure of proteins. This method has been notably applied to study the coagulogen protein from horseshoe crabs, which is the precursor to this compound. The crystal structure of coagulogen from Limulus polyphemus has been determined, revealing an elongated molecule that encapsulates a helical peptide C fragment. wikipedia.orgembopress.orgnih.govnih.govresearchgate.net Upon activation by a clotting enzyme, coagulogen is cleaved, releasing peptide C and forming this compound monomers. wikipedia.orgembopress.orgnih.govresearchgate.netcore.ac.uk The structural studies suggest that the removal of peptide C exposes a hydrophobic region on the this compound molecule, facilitating its interaction with other this compound monomers in a head-to-tail fashion, leading to the formation of a polymeric fiber and the characteristic gel. wikipedia.orgembopress.orgnih.govresearchgate.net The C-terminal half of the coagulogen molecule exhibits structural similarity to nerve growth factor (NGF), indicating a potential evolutionary link and highlighting the presence of a neurotrophin fold in invertebrates. wikipedia.orgembopress.orgnih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Small Molecule Elucidation

NMR spectroscopy is a technique used to determine the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. While X-ray crystallography is often used for large protein structures, NMR is particularly valuable for elucidating the structures of smaller molecules, including natural products like the coagulins isolated from plants.

Studies on Withania coagulans have utilized NMR spectroscopy, specifically 1H- and 13C-NMR, along with 2D NMR techniques such as COSY, HSQC, and HMBC, to determine the planar structures of various coagulins, such as this compound L. taylorandfrancis.com By comparing the chemical shifts and coupling patterns observed in the NMR spectra, researchers can deduce the arrangement of atoms and functional groups within these complex molecules. taylorandfrancis.com For example, the comparison of 13C-NMR chemical shifts between this compound L and related compounds helped confirm its structure and identify the presence of additional sugar units. taylorandfrancis.com These detailed NMR analyses are essential for the complete structural characterization of novel small molecules classified as coagulins.

Cryo-Electron Microscopy for Complex Assembly Visualization

Cryo-Electron Microscopy (Cryo-EM) is a technique that allows for the visualization of biological macromolecules and their complexes in a near-native state at very high resolution. It is particularly useful for studying large protein assemblies and complexes that are difficult to crystallize for X-ray diffraction.

While the provided search results extensively discuss the application of Cryo-EM to study various coagulation factors and their complexes within the mammalian blood coagulation cascade, such as Factor V, Factor Va, and the prothrombinase complex nih.govresearchgate.netnih.govresearchgate.net, direct studies specifically visualizing the assembly of horseshoe crab this compound monomers into a gel fiber using Cryo-EM were not prominently featured in the search results. However, Cryo-EM is a highly relevant technique for visualizing large protein complexes and could potentially be applied to study the intricate process of this compound polymerization and gel formation, offering insights into the structural dynamics of this self-assembly process at a high resolution. The technique is capable of solving the structure of high molecular weight proteins and their complexes, which are often too large for NMR and challenging for X-ray crystallography. nih.govresearchgate.netresearchgate.net

Biochemical and Biophysical Characterization Methods

Biochemical and biophysical methods are employed to study the properties, activity, and interactions of this compound molecules in solution.

Spectrophotometric Assays for Enzyme Activity and Kinetics

Spectrophotometry involves measuring the absorbance or transmission of light through a sample and is widely used in biochemical assays to quantify the concentration of substances or monitor reaction rates. While horseshoe crab this compound itself is primarily a structural protein forming a gel rather than an enzyme, spectrophotometric methods, particularly turbidimetry, are used to study the kinetics of its gel formation. Turbidimetry measures the cloudiness or opacity of a solution, which increases as this compound monomers aggregate to form a gel matrix. core.ac.uk By monitoring the change in turbidity over time, researchers can assess the rate and extent of this compound gelation under different conditions, providing insights into the assembly process. core.ac.uk

In the context of the Limulus amebocyte lysate (LAL) assay, which utilizes the horseshoe crab coagulation cascade to detect bacterial endotoxins, spectrophotometric methods are also employed. Chromogenic LAL assays use a substrate that is cleaved by an enzyme in the cascade (activated indirectly by endotoxin (B1171834), leading to this compound formation), producing a colored product that can be quantified by measuring absorbance with a spectrophotometer. wikipedia.org This provides a quantitative measure of the cascade's activation, which is directly linked to the potential for this compound gel formation. wikipedia.org

Table 1: Application of Spectrophotometric Methods in this compound Studies

MethodApplicationMeasured ParameterInsights GainedRelevant this compound Type
TurbidimetryMonitoring this compound gel formation kineticsChange in turbidityRate and extent of protein self-assemblyHorseshoe crab this compound
Chromogenic Assay (LAL test)Indirect detection of coagulation cascade activationAbsorbance of colored productPresence and concentration of endotoxin, linked to this compound formationHorseshoe crab this compound

Gel Electrophoresis Techniques (e.g., SDS-PAGE) for Protein Analysis

Gel electrophoresis, particularly SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is a fundamental technique used to separate proteins based on their molecular weight. This method is routinely applied in this compound research for analyzing the purity of this compound and its precursor coagulogen, as well as for estimating their molecular masses.

SDS-PAGE analysis of purified coagulogen from Limulus polyphemus yields results consistent with a high degree of purity. core.ac.uk After cleavage of coagulogen to form this compound, SDS-PAGE can be used to analyze the resulting protein fragments. The approximate mass of horseshoe crab this compound has been estimated to be around 3-4 kDa by SDS-PAGE, reflecting the cleaved form of the protein. wikipedia.org However, other studies on coagulogen and its cleavage products report different molecular masses based on amino acid sequence, with coagulogen being around 19.7 kDa and this compound around 16.6 kDa, which are also assessed by SDS-PAGE. core.ac.uk

SDS-PAGE is also used in the study of other proteins referred to as this compound, such as the bacteriocin (B1578144) produced by Bacillus coagulans. SDS-PAGE analysis of purified bacteriocin from B. coagulans I4 indicated the enrichment of an 11 kDa protein. researchgate.net This demonstrates the versatility of SDS-PAGE in analyzing different types of proteins named this compound, providing essential information about their size and purity. researchgate.net

Table 2: Molecular Weight Analysis of this compound and Coagulogen by SDS-PAGE

ProteinSourceEstimated Molecular Weight (SDS-PAGE)NotesRelevant this compound Type
This compoundLimulus polyphemus~3-4 kDa wikipedia.org or ~16.6 kDa core.ac.ukProduct of coagulogen cleavageHorseshoe crab this compound
CoagulogenLimulus polyphemus~19.7 kDa core.ac.ukPrecursor proteinHorseshoe crab this compound
Bacteriocin this compoundBacillus coagulans I4~11 kDa researchgate.netDifferent protein with the same nameBacteriocin

These advanced research methodologies collectively provide a comprehensive toolkit for investigating the diverse forms of this compound, from determining their precise molecular structures to characterizing their functional properties and assembly mechanisms.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a fundamental technique employed to directly measure the heat changes that occur during biomolecular binding events. This label-free method provides a complete thermodynamic profile of the interaction, including the binding affinity (KA), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). harvard.edumalvernpanalytical.com These parameters are crucial for understanding the forces that drive the binding process and the molecular mechanisms involved. The binding free energy (ΔG) can be determined from the relationship ΔG = ΔH - TΔS, where T is the absolute temperature. harvard.edu

In the context of this compound studies, ITC can be used to quantify the binding of this compound or its variants to target molecules, such as proteins or other biomolecules. By measuring the heat released or absorbed upon titration of one binding partner into a solution of the other, researchers can gain insights into the strength and nature of the interaction. For instance, studies on the horseshoe crab coagulation cascade, which involves the formation of this compound gel, have utilized ITC to clarify the interaction of components like LPS or recombinant zymogens with calcium ions, highlighting the role of thermodynamics in this process. dntb.gov.uanus.edu.sg Understanding the thermodynamic parameters obtained from ITC experiments is vital for elucidating the molecular basis of this compound's biological activities and for informing potential design or modification strategies. nih.govmdpi.comwhiterose.ac.ukrsc.org

Computational and Molecular Modeling Techniques

Computational and molecular modeling techniques play a significant role in complementing experimental studies of this compound, providing insights into its interactions, stability, and potential targets at an atomic level. These methods allow for the simulation and prediction of molecular behavior, which can guide experimental design and help interpret complex biological phenomena.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand (such as this compound or its variants) to a receptor protein. nih.gov This method explores different binding poses and estimates the binding energy, providing insights into the key residues involved in the interaction and the potential binding modes. hu.edu.jo

Studies investigating the potential of this compound variants as therapeutic agents have frequently employed molecular docking. For example, this compound L, a constituent of Withania coagulans, has been evaluated as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4) using molecular docking. These studies predicted that this compound L interacts with specific amino acid residues in the active site of DPP-4, such as Glu205, Glu206, Tyr547, His740, and Try662. researchgate.nettandfonline.comnih.gov The docking energy of this compound L was found to be comparable to that of known DPP-4 inhibitors like Saxagliptin, suggesting its potential inhibitory activity. tandfonline.comnih.gov Similarly, molecular docking has been used to study the interaction of this compound-H with human IL-2, predicting that this compound-H binds to the receptor binding site of IL-2 more effectively than prednisolone, indicating its potential as an immunosuppressive candidate. nih.govresearchgate.net Molecular docking provides valuable initial insights into the likely binding partners and interaction profiles of this compound compounds.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into the conformational stability, flexibility, and dynamic interactions of proteins and ligands. By simulating the movement of atoms over time, MD simulations can reveal how a protein-ligand complex behaves in a dynamic environment, complementing the static view provided by molecular docking. researchgate.nettandfonline.com

MD simulations have been applied to study the stability of this compound-protein complexes. For instance, MD simulations of the DPP-4-Coagulin L complex have been conducted over a significant timescale (e.g., 100 ns) to assess the stability of the binding interaction. researchgate.nettandfonline.comnih.gov These simulations can track parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the structural stability and flexibility of the complex. researchgate.nettandfonline.comnih.gov Findings from such simulations can indicate whether the binding remains stable over time and identify regions of the protein or ligand that exhibit significant movement. researchgate.nettandfonline.comnih.gov For example, MD simulations showed stable binding of this compound L with DPP-4 throughout a 100 ns simulation, with the RMSD plot stabilizing within 43 ns. researchgate.nettandfonline.comnih.gov RMSF analysis identified residues with major fluctuations, while others remained stable, providing details about the dynamic nature of the interaction. researchgate.netnih.gov MD simulations are essential for understanding the dynamic aspects of this compound's interactions and the stability of its complexes.

Network Pharmacology for Target Prediction

Network pharmacology is an emerging approach that integrates systems biology and polypharmacology to understand the complex interactions between drugs, targets, and diseases within biological networks. This method is particularly useful for studying compounds from natural sources, like those related to this compound, which may exert effects through multiple targets and pathways. researchgate.net

Network pharmacology has been utilized in this compound research for target prediction and to elucidate the potential mechanisms of action. For example, network pharmacology was employed in a study investigating the effects of this compound-L on hepatic stellate cell activation and angiogenesis during liver fibrosis. researchgate.netnih.gov This approach helped in predicting potential targets of this compound-L, leading to the identification of its modulation of the PI3K/AKT signaling pathway as a key mechanism. nih.gov Network pharmacology provides a holistic perspective by mapping the interactions of this compound-related compounds within biological networks, offering insights into their multi-target effects and complex pharmacological profiles. researchgate.netsci-hub.se

Genomic and Proteomic Analyses

Genomic and proteomic analyses are crucial for understanding the biological context of this compound, including its biosynthesis, regulation, and variations. These techniques provide insights into the genes responsible for this compound production and the resulting protein sequences.

Gene Sequencing and Operon Mapping

Gene sequencing and operon mapping are essential techniques for identifying and characterizing the genetic determinants responsible for the production of this compound, particularly in microorganisms like Bacillus coagulans. An operon is a functional unit of DNA containing a cluster of genes that are transcribed together under the control of a single promoter. khanacademy.orglumenlearning.com

Studies on this compound produced by Bacillus coagulans I4 have utilized gene sequencing to determine the complete nucleotide sequence of the genes involved in its biosynthesis. nih.govresearchgate.netasm.orgnih.gov This sequencing revealed the presence of a gene cluster organized into an operon, often referred to as the coa operon. nih.govresearchgate.netresearchgate.net Operon mapping helps in understanding the organization of these genes, including the structural gene encoding the this compound peptide and other genes involved in processing, transport, and immunity. nih.govresearchgate.netresearchgate.net For instance, the coaABCD operon in Bacillus coagulans I4 has been mapped and compared to similar operons in other bacteria, such as the papABCD operon encoding pediocin PA-1/AcH in Pediococcus acidilactici. nih.govresearchgate.netasm.orgnih.govresearchgate.netmdpi.comsemanticscholar.org This comparative analysis revealed high homology between these operons, suggesting potential horizontal gene transfer. researchgate.netasm.orgmdpi.comsemanticscholar.org Gene sequencing also allows for the determination of the amino acid sequence of this compound, confirming its identity and highlighting variations compared to similar bacteriocins. nih.govresearchgate.netasm.orgnih.gov Operon mapping further provides insights into regulatory elements, such as promoters and terminators, that control the transcription of the this compound genes. nih.govresearchgate.net These genomic analyses are fundamental to understanding the genetic basis of this compound production and its relationship to other bacteriocins.

Comparative Genomics for Strain-Specific Traits

Comparative genomics plays a crucial role in understanding the diversity and specific traits associated with different strains of Weizmannia coagulans, a bacterium known to produce this compound researchgate.netresearchgate.netmdpi.comosti.gov. By analyzing the genomes of various W. coagulans strains, researchers can identify genetic variations that contribute to differences in this compound production, characteristics, and other biotechnologically relevant features researchgate.netresearchgate.netmdpi.com.

Studies have utilized comparative genomic analysis on multiple W. coagulans strains to explore their genetic potential for various applications researchgate.netresearchgate.netmdpi.comosti.gov. This includes examining the full repertoire of Carbohydrate-Active enZymes (CAZymes), secretion systems, and resistance mechanisms to environmental challenges researchgate.netosti.gov. Comparative genomics has revealed strain-specific genetic traits that can be exploited in diverse biotechnological fields researchgate.netmdpi.com. For instance, pangenomic scans provide insights into central carbon metabolism and the presence or absence of virulence factor genes or prophage sequences, highlighting that not all strains are suitable for targeted applications, particularly in the food industry researchgate.net.

Comparative genomic analyses focusing on carbohydrate catabolism and genetic determinants for defense systems against foreign DNA have also been reported mdpi.com. These studies pinpoint core genes, dispensable genes present in some but not all strains (non-core), and strain-specific genes (singletons) related to CAZymes, protein secretion systems, antimicrobial peptides/proteins (such as this compound), secondary metabolites, and defense systems mdpi.com. Genomic comparisons among different W. coagulans strains have revealed significant metabolic and genomic diversity, with some strains lacking certain genetic determinants of pathways like the pentose (B10789219) phosphate (B84403) pathway mdpi.com. As of early 2022, genome sequences for numerous W. coagulans strains were available in public databases, with varying genome sizes and GC content mdpi.com.

Proteomic Profiling of this compound-Interacting Proteins

Proteomic profiling techniques are employed to identify and characterize proteins that interact with this compound. These studies are essential for understanding the molecular mechanisms underlying this compound's functions and its effects within biological systems.

While direct proteomic studies specifically identifying proteins interacting with this compound were not extensively detailed in the search results, proteomic profiling in related contexts provides insight into the methodologies used. Proteomic studies are broadly used to investigate protein functions in normal and pathological processes, often focusing on protein abundance, activity, or interactions nih.gov. Techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS) are used to establish proteomic profiles and identify interacting proteins plos.org. Tools like the Search Tool for the Retrieval of Interacting Genes/Proteins (STRING) are utilized to analyze protein interactions based on proteomic data nih.govplos.org.

Time-resolved transcriptomic and proteomic analyses have been performed on Heyndrickxia coagulans (also referred to as Weizmannia coagulans) to understand cellular processes, including protein expression levels, during processes like L-lactic acid production frontiersin.org. These studies integrate transcriptomic and proteomic data to provide a comprehensive view of gene and protein expression, revealing correlations and identifying differentially expressed proteins frontiersin.org. While this specific study focused on metabolic processes rather than this compound interactions, it demonstrates the application of proteomic techniques to study proteins within W. coagulans.

Thermal proteome profiling (TPP), which combines cellular thermal shift assay (CETSA) with mass spectrometry-based proteomics, is another technique used to study protein thermal stability and interactions with small molecules or other proteins embopress.org. This method can provide insights into protein targets and interactions on a proteome-wide level embopress.org.

In Vitro Functional Assays

In vitro functional assays are critical for evaluating the biological activities of this compound under controlled laboratory conditions. These assays help researchers to determine the effects of this compound on various cellular processes and biological targets.

Cell-Based Assays for Immunomodulatory Activity (e.g., Lymphocyte Proliferation, Cytokine Production)

Cell-based assays are widely used to assess the immunomodulatory effects of compounds like this compound, including their impact on lymphocyte proliferation and cytokine production researchgate.netmdpi.comresearchgate.netfoodandnutritionresearch.netiranjournals.ir.

Lymphocyte proliferation assays measure the rate at which lymphocytes, a type of white blood cell crucial for the immune response, multiply in the presence of a test compound. These assays often involve stimulating lymphocytes with mitogens like phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A) and then measuring cell proliferation using techniques such as tetrazolium salt assays (e.g., MTT or WST-1 assays) or by quantifying DNA synthesis researchgate.netmdpi.comresearchgate.netiranjournals.ir. For example, this compound-H, a withanolide, has been evaluated for its effect on lymphocyte proliferation, showing a concentration-dependent inhibitory effect on PHA-activated T-cell proliferation researchgate.net. Complete suppression of PHA-activated T-cell proliferation by this compound-H has been observed at specific concentrations researchgate.net.

Cytokine production assays measure the levels of cytokines, signaling molecules that regulate immune responses, released by immune cells in the presence of a compound. Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine levels in cell culture supernatants researchgate.netmdpi.com. Studies have investigated the effect of compounds, including withanolides like this compound-L, on the production of various cytokines such as interleukin-2 (B1167480) (IL-2), IL-4, IL-6, IL-10, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α) researchgate.netmdpi.comfoodandnutritionresearch.netiranjournals.irresearchgate.net. This compound-H significantly inhibited IL-2 production in PHA-activated T-cells researchgate.net. This compound-L has also been studied for its immunomodulatory effect by suppressing TLR4-induced immune mediators like cytokines researchgate.net.

These cell-based assays provide valuable data on how this compound can influence the activity and function of immune cells, contributing to the understanding of its potential as an immunomodulatory agent.

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is used to determine the effectiveness of antimicrobial agents, including bacteriocins like this compound, against various microorganisms core.ac.uksciopen.comfrontiersin.org. These tests are crucial for understanding the spectrum of activity of this compound and identifying the minimum concentration required to inhibit or kill bacteria.

Traditional AST methods are often time-consuming, but newer, rapid methods are being developed sciopen.com. AST helps guide the selection of appropriate antimicrobial agents in clinical settings and can help reduce the development of drug resistance sciopen.com. While the search results mention this compound as an antilisterial bacteriocin osti.gov and refer to antimicrobial disc susceptibility tests core.ac.uk, detailed protocols or specific data on this compound's minimum inhibitory concentrations (MICs) against a wide range of microorganisms were not provided.

However, the principles of AST involve exposing microorganisms to different concentrations of an antimicrobial agent and observing their growth response. This can be done using methods like broth microdilution, agar (B569324) diffusion (Kirby-Bauer test), or gradient diffusion strips. The results indicate whether a microorganism is susceptible, intermediate, or resistant to the antimicrobial agent.

Studies on coagulase-negative staphylococci (CoNS), while not directly about this compound's effect on them, illustrate the application of AST to determine bacterial susceptibility to various antibiotics nih.govnih.gov. These studies show varying susceptibility patterns among different bacterial species and to different antimicrobial agents nih.govnih.gov.

Enzyme Inhibition Assays

Enzyme inhibition assays are utilized to determine if this compound can inhibit the activity of specific enzymes. This is relevant if this compound is hypothesized to exert its effects by modulating enzyme function.

Enzyme kinetics studies are fundamental to understanding how compounds interact with enzymes, including as inhibitors americanpeptidesociety.org. Peptide inhibitors, for example, can block enzyme activity by binding to the active site or an allosteric site americanpeptidesociety.org. Techniques for studying enzyme kinetics and inhibition include spectrophotometry, fluorescence assays, and isothermal titration calorimetry (ITC) americanpeptidesociety.org. Spectrophotometric assays measure changes in absorbance related to substrate conversion, while fluorescence assays use fluorogenic substrates americanpeptidesociety.org. ITC measures heat changes during enzyme-inhibitor interactions americanpeptidesociety.org.

While the search results did not provide specific examples of this compound being tested in enzyme inhibition assays, the general principles apply. If this compound is suspected to inhibit a particular enzyme, an assay would be designed to measure the enzyme's activity in the presence and absence of varying concentrations of this compound. The degree of inhibition would then be calculated, and kinetic parameters (e.g., IC50, Ki) could be determined to understand the potency and mechanism of inhibition bioivt.com. Enzyme inhibition studies are important in drug development to predict potential drug-drug interactions by evaluating a compound's effect on drug-metabolizing enzymes like Cytochrome P450s (CYPs) bioivt.comxenotech.com.

Assays for Oxidative Stress Markers

Assays for oxidative stress markers are used to evaluate the ability of this compound to influence the balance between reactive oxygen species (ROS) production and antioxidant defense mechanisms within cells or tissues researchgate.netnih.govabcam.comnih.gov. Oxidative stress can damage cellular components, and compounds with antioxidant activity can mitigate this damage.

Oxidative stress can be measured directly by detecting ROS or indirectly by quantifying markers of oxidative damage to DNA, lipids, and proteins, or by assessing the levels and activity of antioxidant molecules nih.govabcam.comnih.gov. Common markers of oxidative stress include malondialdehyde (MDA) as a marker of lipid peroxidation, protein carbonyls as markers of protein oxidation, and 8-hydroxydeoxyguanosine (8-OHdG) as a marker of DNA damage nih.govabcam.comnih.gov. Assays for antioxidants like glutathione (B108866) (GSH) and its oxidized form (GSSG), or measurements of total antioxidant capacity using assays like TEAC or ORAC, are also used abcam.com.

This compound-L has been studied for its antioxidant effects, demonstrating the ability to alleviate ROS-mediated oxidative damage researchgate.net. This was assessed through the quantification of markers like protein carbonyl, lipid hydroperoxide, 8-isoprostane, and 8-hydroxy-2-deoxyguanosine researchgate.net. This compound-L has been shown to repress ROS production by inhibiting the expression of enzymes like NOX2 and NOX4 taylorandfrancis.com. These findings highlight the use of specific assays to measure the impact of this compound on oxidative stress markers.

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Uncharacterized Coagulin Variants

The identification and characterization of novel this compound forms, whether proteinaceous or from plant sources, remain crucial for understanding their full potential and diversity.

Discovery of Novel this compound-like Peptides and Proteins

While this compound from horseshoe crabs and bacteriocin-like substances from Bacillus coagulans are known, the potential for discovering novel peptides and proteins with similar coagulative or antimicrobial properties in other organisms is significant. Research into diverse microbial populations, particularly in underexplored environments like marine ecosystems, could reveal new bacteriocin (B1578144) variants. mdpi.com For instance, marine bacteria represent a potentially enormous untapped resource for antimicrobial production. mdpi.com The genetic diversity among existing Weizmannia coagulans strains (formerly Bacillus coagulans) is limited, highlighting the need for systematic multi-source screening to find functional variants. tandfonline.com

Structural and Functional Characterization of Undefined this compound Forms

Many bacteriocins, including some with potential similarity to this compound, still have undefined structures in aqueous solutions, forming more defined structures in hydrophobic environments or when associated with micelles. innocua.net Future research needs to focus on the detailed structural and functional characterization of these undefined forms. This includes utilizing techniques like X-ray crystallography, NMR spectroscopy, and cryo-EM to determine high-resolution structures. Understanding the relationship between their structure and function, particularly how they interact with target membranes or proteins, is essential. For example, while the structure of horseshoe crab coagulogen (the precursor to this compound) has been studied, the actual process by which the this compound gel forms is not fully explained, and further compositional analysis is needed to understand the crosslinking mechanism. researchgate.net

Advanced Mechanistic Studies

A deeper understanding of the molecular mechanisms governing this compound's activity, including its activation, deactivation, and interactions with other molecules, is vital for harnessing its therapeutic or industrial potential.

Dissecting the Fine-Tuned Regulatory Mechanisms of this compound Activation and Deactivation

In the context of horseshoe crab this compound, its activation from coagulogen involves a serine proteinase cascade. wikipedia.org The regulation of this cascade is critical for controlled gel formation in response to pathogens. Future studies should aim to dissect the intricate details of the enzymes and cofactors involved in this cascade and the feedback loops that regulate its activation and deactivation. Similarly, for bacteriocin this compound, understanding the regulation of its production and secretion via operons is important. nih.govasm.org While the genetic determinants for bacteriocin production in Bacillus coagulans I4 have been studied, further analysis of the plasmid organization and potential transfer mechanisms is needed. nih.govresearchgate.net

High-Resolution Mapping of Molecular Interaction Interfaces

Identifying the precise molecular interfaces through which this compound interacts with its targets (e.g., bacterial membranes for bacteriocins, or components of the clotting cascade for horseshoe crab this compound) is a key area for future research. Techniques such as molecular docking, molecular dynamics simulations, and experimental methods like surface plasmon resonance and isothermal titration calorimetry can provide high-resolution details of these interactions. For instance, molecular docking studies have been used to predict the binding of this compound-H to human IL-2, suggesting it binds more effectively than prednisolone. nih.govresearchgate.net In silico studies have also investigated the binding of Withania coagulans compounds, including this compound L and Q, to proteins like HMG-CoA reductase and the WSSV VP26 protein, providing insights into potential interaction sites and binding affinities. researchgate.netnih.govacs.org Further experimental validation of these predicted interactions is necessary.

Data Table: Predicted Binding Affinities of Withania coagulans Compounds to HMG-CoA Reductase

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example: Withanolide R)
Withanolide R-10.77 nih.govacs.orgY516, C526, V529, I530, M533, I535, V537 nih.govacs.org
Withanolide Q-10.56 nih.govacs.orgM533 (H-bond tendency) nih.govacs.org
Withanolide J-10.52 nih.govacs.orgNot specified in snippets
Atorvastatin-8.99 nih.govacs.orgNot specified in snippets
Simvastatin-8.66 nih.govacs.orgNot specified in snippets
Rosuvastatin-8.58 nih.govacs.orgNot specified in snippets

Data Table: Predicted Binding Scores of Withania coagulans Compounds to WSSV VP26 Protein

CompoundPubChem CIDDocking Score (kcal/mol)
Withanolide118701104-8.2 researchgate.net
This compound Q10100411-8.1 researchgate.netsemanticscholar.org
Withanolide D23266161-7.9 researchgate.net

Exploration of Novel Biological Functions

Beyond their established roles in coagulation and antimicrobial activity, this compound and this compound-like compounds may possess undiscovered biological functions. Research is beginning to explore their potential in areas such as immunomodulation and effects on cellular processes. For example, this compound-L has shown immunomodulatory effects by suppressing TLR4-induced immune mediators and alleviating ROS-mediated oxidative damage. researchgate.net It also inhibited adipocyte differentiation. taylorandfrancis.com this compound-H demonstrated a powerful inhibitory effect on lymphocyte proliferation and IL-2 production, suggesting potential as an immunosuppressive candidate. nih.govresearchgate.net Further investigation into these and other potential biological activities, such as anti-inflammatory or anti-tumor properties, is warranted. tandfonline.comnih.govresearchgate.net

Identification of Additional Roles in Host Defense and Cellular Signaling

The role of this compound in the host defense system, particularly in invertebrates like the horseshoe crab, is well-established, primarily through its function in forming a physical barrier against pathogens. researchgate.netwikipedia.orgplos.org However, the full spectrum of its involvement in host defense and its potential influence on cellular signaling pathways remains an active area of investigation. Research suggests that the coagulation cascade in horseshoe crabs, which produces this compound, is intricately linked with innate immune responses. researchgate.netashpublications.org Further studies are needed to identify additional ways this compound or its derivatives might modulate immune cell activity, influence inflammatory responses, or interact with other components of the innate immune system beyond physical encapsulation. plos.orgashpublications.org Understanding these interactions at a molecular level could reveal novel signaling pathways activated or modulated by this compound.

Investigation of this compound's Influence on Inter-species Communication

Methodological Advancements in this compound Research

Advancements in research methodologies are crucial for accelerating the discovery and characterization of this compound's functions and potential applications.

Development of High-Throughput Screening Platforms for this compound Activity

The development of high-throughput screening (HTS) platforms is essential for efficiently identifying compounds that interact with or modulate this compound activity, or for screening variants of this compound for desired properties. HTS methodologies allow for rapid testing of large libraries of molecules or genetic variants. rsc.orgnih.govnih.gov For this compound research, HTS platforms could be designed to screen for factors that influence coagulogen to this compound conversion, compounds that disrupt or enhance this compound gel formation, or microbial strains that produce this compound with specific characteristics. rsc.orgbioresearchcommunications.com Such platforms could utilize techniques like microfluidics, automated imaging, or reporter assays to measure this compound activity or its effects on target organisms in a high-throughput manner. rsc.org

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of this compound's biological roles necessitates the integration of data from multiple "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govlabmanager.com Multi-omics approaches can provide a systems-level view of how this compound production is regulated, how it interacts with other cellular components, and what downstream effects it has on the organism's biology. nih.govlabmanager.com For instance, integrating transcriptomic data on gene expression with proteomic data on protein abundance and metabolomic data on metabolic changes could reveal the complex network of biological processes influenced by this compound. labmanager.com This integrated approach can uncover novel pathways and interactions that would not be apparent from single-omics studies. nih.govlabmanager.com

Translational Research Opportunities (Focusing on Mechanistic Understanding)

Translational research aims to bridge the gap between fundamental scientific discoveries and their practical applications. For this compound, this involves leveraging the mechanistic understanding gained from basic research to explore potential bioactive applications.

Exploration of this compound-Derived Peptides for Bioactive Applications

This compound itself, or peptides derived from its proteolytic cleavage, may possess bioactive properties that could be harnessed for various applications. Research on bioactive peptides from other sources has demonstrated a wide range of potential uses, including antimicrobial, anti-inflammatory, and immunomodulatory effects. mdpi.comnih.govfrontiersin.orgfrontiersin.orgmdpi.com Given this compound's role in host defense and its proteinaceous nature, exploring peptides derived from coagulogen or this compound for similar bioactive applications is a promising area. researchgate.netwikipedia.org This could involve enzymatic hydrolysis of coagulogen or this compound to generate peptide libraries, followed by screening for desired activities such as antimicrobial effects against specific pathogens or modulation of immune responses. mdpi.comnih.govmdpi.com Understanding the structure-activity relationship of these peptides at a mechanistic level is crucial for developing them into potential therapeutic agents or functional ingredients. frontiersin.org

Design of Novel Biomaterials Based on this compound Polymerization Principles

The unique polymerization principles of this compound, particularly the protein derived from horseshoe crabs, offer intriguing avenues for the design of novel biomaterials. Unlike the mammalian blood clotting protein fibrinogen, which polymerizes into fibrin (B1330869) monomers that are subsequently stabilized by transglutaminase-mediated cross-linking, horseshoe crab this compound forms noncovalent homopolymers through head-to-tail interactions following the proteolytic release of peptide C from its precursor, coagulogen. wikipedia.orgresearchgate.netebi.ac.uknih.gov This distinct noncovalent assembly mechanism, which results in a softer gel compared to mammalian fibrin clots, presents opportunities to engineer biomaterials with tailored mechanical properties and degradation profiles. wikipedia.orgresearchgate.net

Future research could explore the potential of mimicking or adapting the this compound polymerization cascade to create self-assembling protein-based biomaterials. Understanding the specific hydrophobic interactions that drive the head-to-tail association of this compound monomers after the exposure of the hydrophobic cove could inform the design of synthetic peptides or recombinant proteins that self-assemble under specific conditions. researchgate.netresearchgate.net Such materials could find applications in drug delivery, tissue engineering scaffolds, or hemostatic agents, where controlled assembly and disassembly are desirable.

Investigating the differences in gel mechanics between this compound homopolymers and transglutaminase-cross-linked fibrin could lead to the development of biomaterials suited for different mechanical load-bearing applications. While horseshoe crab transglutaminase does not intermolecularly cross-link coagulins, coagulins have been shown to cross-link on hemocyte cell surface proteins called proxins, suggesting a potential mechanism for anchoring or integrating this compound-based materials with cellular components. researchgate.netebi.ac.uknih.gov This interaction with proxins could inspire strategies for designing biomaterials that promote cell adhesion or integration within host tissues.

Furthermore, the stability and conditions under which this compound polymerization occurs could be studied to develop materials responsive to specific environmental cues, such as the presence of certain proteases or changes in ionic strength. The proteolytic conversion of coagulogen to this compound, triggered by factors like bacterial lipopolysaccharides and beta-1,3-glucans, highlights a potential for designing biomaterials that respond to the presence of pathogens or markers of injury. wikipedia.orgresearchgate.netebi.ac.uknih.gov

Q & A

Q. What are the standard assays for quantifying Coagulin activity in bacterial systems?

To measure this compound activity, researchers typically employ turbidity assays or chromogenic substrate-based methods. Turbidity assays monitor clot formation by tracking optical density changes at 600 nm, calibrated against a purified this compound standard . For reproducibility, ensure experimental controls include:

  • Negative controls (e.g., buffer-only or protease-deficient lysates).
  • Positive controls (e.g., pre-characterized this compound samples). Activity should be normalized to protein concentration (Bradford assay) and validated via dose-response curves. Replicate experiments (n ≥ 3) are critical for statistical robustness .

Q. How should researchers design experiments to isolate this compound from complex bacterial lysates?

this compound purification requires a multi-step protocol:

  • Precipitation : Ammonium sulfate fractionation (40–60% saturation) to enrich this compound.
  • Chromatography : Ion-exchange (e.g., DEAE-Sepharose) followed by size-exclusion chromatography.
  • Validation : SDS-PAGE under reducing/non-reducing conditions to confirm purity and oligomeric state . Include protease inhibitors (e.g., PMSF) during lysis to prevent degradation. Document buffer pH and ionic strength to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s interaction with bacteriophages?

Discrepancies in phage-Coagulin interaction studies (e.g., inhibition vs. enhancement) may arise from:

  • Phage specificity : Strain-dependent variations (e.g., FWLLm1 vs. FWLLm3 in Figure 4 of ).
  • Experimental conditions : Differences in phage:host ratios, incubation time, or buffer composition. To address contradictions:
  • Replicate experiments using standardized phage stocks (quantified via plaque assays).
  • Perform kinetic studies to track this compound activity over time.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities . Cross-reference findings with structural models of this compound-phage complexes to identify steric or allosteric effects .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous systems?

For dose-response studies, use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate EC₅₀ values. Address heterogeneity (e.g., bacterial subpopulations) via:

  • Mixed-effects models : To account for batch-to-batch variability.
  • Bootstrapping : To estimate confidence intervals for skewed datasets. Validate assumptions with Q-Q plots and Kolmogorov-Smirnov tests. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Q. How should researchers design a study to investigate this compound’s role in bacterial stress response pathways?

  • Hypothesis : this compound modulates stress tolerance via cross-talk with sigma factors (e.g., σ<sup>B</sup>).
  • Experimental workflow :

Generate ΔThis compound mutants (CRISPR-Cas9) and complementation strains.

Expose strains to stressors (e.g., oxidative, osmotic).

Quantify survival via CFU counts and transcriptomics (RNA-seq).

  • Controls : Wild-type, vector-only, and stress-resistant reference strains.
    Use pathway enrichment tools (e.g., STRING, KEGG) to link this compound to stress-response networks. Discuss limitations (e.g., pleiotropic effects) and validate findings with orthogonal assays (e.g., Western blot for σ<sup>B</sup> activation) .

Methodological Best Practices

Q. What criteria should guide the selection of this compound-specific antibodies for immunoblotting?

  • Specificity : Validate via knockout strains or siRNA knockdown.
  • Cross-reactivity : Pre-adsorb antibodies against bacterial lysates lacking this compound.
  • Titer optimization : Use checkerboard titrations to minimize background. Cite commercial sources (e.g., ABCam, Sigma-Aldrich) or provide epitope sequences for custom antibodies .

Q. How can researchers ensure reproducibility in this compound activity assays across laboratories?

  • Protocol standardization : Adhere to MISAME guidelines for enzyme assays.
  • Data sharing : Deposit raw data (e.g., absorbance curves) in public repositories (Zenodo, Figshare).
  • Inter-lab validation : Participate in round-robin studies using shared reagents. Document equipment calibration (e.g., spectrophotometer wavelength accuracy) and batch numbers for critical reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.